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An In-depth Technical Guide on the Structure and Bonding Characteristics of 1-Iodopropane

Introduction
1-Iodopropane (n-propyl iodide), with the chemical formula C₃H₇I, is a colorless, flammable

liquid organic compound.[1][2] It belongs to the alkyl halide family and is characterized by a

propane backbone with an iodine atom substituted at a terminal carbon. This guide provides a

comprehensive technical overview of the molecular structure, bonding characteristics,

spectroscopic signature, and reactivity of 1-iodopropane, tailored for researchers, scientists,

and professionals in drug development. Its utility as a solvent and an alkylating agent in organic

synthesis stems directly from the properties of the carbon-iodine bond.[3][4]

Molecular Structure and Geometry
The structure of 1-iodopropane consists of a three-carbon chain with an iodine atom attached

to one of the primary carbons. The carbon atoms in the propyl chain exhibit sp³ hybridization,

resulting in a tetrahedral geometry around each carbon atom.[5] The molecule is not rigid; there

is free rotation around the carbon-carbon single bonds.

Below is a diagram illustrating the molecular structure of 1-iodopropane.

Caption: Ball-and-stick model of 1-iodopropane.
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The key structural parameters for 1-iodopropane are summarized in the table below. The C-I

bond is notably long and weak compared to other carbon-halogen bonds, which is a critical

factor in its reactivity.[6]

Parameter Value Reference(s)

Molecular Formula C₃H₇I [1][7]

Molecular Weight 169.99 g/mol [7][8]

C-I Bond Length 2.14 Å [6]

C-C Bond Length (avg.) ~1.54 Å (Typical sp³-sp³)

C-H Bond Length (avg.) ~1.09 Å (Typical sp³-s)

C-C-C Bond Angle ~109.5° (Idealized sp³)

H-C-H Bond Angle ~109.5° (Idealized sp³)

C-C-I Bond Angle ~109.5° (Idealized sp³)

Bonding Characteristics
The bonding in 1-iodopropane is primarily covalent. The carbon framework consists of strong,

nonpolar C-C and relatively nonpolar C-H sigma bonds. The defining feature of the molecule is

the carbon-iodine bond.

The Carbon-Iodine (C-I) Bond
The C-I bond is highly significant to the molecule's overall properties. Iodine is more

electronegative than carbon, but only slightly, leading to a polar covalent bond with a partial

positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the iodine atom.

This polarity makes the carbon atom susceptible to attack by nucleophiles.[9]

The C-I bond is the weakest of the carbon-halogen bonds due to the large atomic radius of

iodine, which results in poor orbital overlap with carbon.[6] This weakness means that the

iodide ion is an excellent leaving group in nucleophilic substitution reactions, making 1-
iodopropane a highly reactive alkylating agent.[4][6]
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Dipole Moment
The polarity of the C-I bond, combined with the overall molecular geometry, results in a net

molecular dipole moment. This permanent dipole leads to dipole-dipole interactions between 1-
iodopropane molecules, influencing its physical properties such as boiling point.

Property Value Reference(s)

Dipole Moment 2.01 - 2.04 Debye [10][11]

Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and structural elucidation of 1-
iodopropane.

Infrared (IR) Spectroscopy
The IR spectrum of 1-iodopropane is characterized by vibrations of its constituent bonds. The

most diagnostic absorption is the C-I stretching vibration, which appears at a low frequency

due to the heavy mass of the iodine atom.

Vibration Wavenumber (cm⁻¹) Reference(s)

C-H (sp³) Stretch 2845 - 2975 [6][12]

C-H Bend/Deformation 1370 - 1470 [12]

C-I Stretch 500 - 600 [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of 1-iodopropane shows three distinct signals, corresponding to the

three chemically non-equivalent sets of protons on the propyl chain. The integration ratio of

these signals is 3:2:2.[13]

CH₃ group (a): A triplet, due to coupling with the adjacent CH₂ group.

Internal CH₂ group (b): A sextet, due to coupling with both the CH₃ and the other CH₂ group.
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CH₂-I group (c): A triplet, due to coupling with the internal CH₂ group.

The electronegative iodine atom deshields the adjacent protons (c), causing their signal to

appear furthest downfield.

Proton Environment
Approximate Chemical
Shift (δ, ppm)

Splitting Pattern

-CH₃ ~1.0 Triplet (t)

-CH₂- ~1.8 Sextet (sxt)

-CH₂I ~3.2 Triplet (t)

(Note: Exact chemical shifts

can vary depending on the

solvent and spectrometer.)

Mass Spectrometry (MS)
In mass spectrometry, 1-iodopropane undergoes ionization to produce a molecular ion peak.

The fragmentation pattern provides further structural information.

Ion Fragment m/z Value Description Reference(s)

[CH₃CH₂CH₂I]⁺ 170 Molecular Ion (M⁺) [14]

[CH₂CH₂I]⁺ or

[CH₃CHI]⁺
127 Loss of C₃H₇ [14]

[CH₃CH₂CH₂]⁺ 43 Loss of I [14]

Reactivity and Applications
1-iodopropane's reactivity is dominated by the C-I bond. The iodine atom serves as an

excellent leaving group, making the compound a valuable substrate for Sₙ2 reactions.[6] It is

widely used in organic synthesis to introduce a propyl group onto various nucleophiles such as

amines, alkoxides, and thiolates. Under strongly basic conditions, it can also undergo E2

elimination to form propene.[6]
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The following diagram illustrates a typical Sₙ2 reaction involving 1-iodopropane.

Reactants

Transition State
Products

Nu⁻

[Nu---CH₂(CH₂)CH₃---I]⁻

Nucleophilic Attack

CH₃CH₂CH₂-I

Nu-CH₂CH₂CH₃Bond Formation

I⁻

Leaving Group Departure

Click to download full resolution via product page

Caption: Generalized Sₙ2 reaction pathway for 1-iodopropane.

Experimental Protocols
Synthesis of 1-Iodopropane via Finkelstein Reaction
This protocol describes the synthesis of 1-iodopropane from 1-chloropropane or 1-

bromopropane using the Finkelstein reaction, a halide exchange process.[15][16]

Materials and Equipment:

1-chloropropane (or 1-bromopropane)

Sodium iodide (NaI), anhydrous

Acetone, anhydrous

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel
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Distillation apparatus

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone.

The typical molar ratio is a slight excess of NaI (e.g., 1.5 equivalents) relative to the alkyl

halide.

Addition of Alkyl Halide: Add 1-chloropropane (1.0 eq.) to the flask.

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The

reaction is driven by the precipitation of NaCl (or NaBr) in acetone. Monitor the reaction

progress (typically several hours).

Work-up: After cooling to room temperature, filter the mixture to remove the precipitated

sodium halide.

Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator or simple

distillation.

Purification: Transfer the remaining liquid to a separatory funnel. Wash with an equal volume

of water, followed by a wash with 5% aqueous sodium thiosulfate to remove any residual

iodine color, and finally wash with brine.

Drying and Distillation: Dry the organic layer over anhydrous MgSO₄, filter, and purify the 1-
iodopropane by fractional distillation, collecting the fraction boiling at 101-103 °C.[2]

Characterization by NMR Spectroscopy
Protocol for ¹H NMR Analysis:

Sample Preparation: Prepare a sample by dissolving approximately 5-10 mg of purified 1-
iodopropane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add

a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse

angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to

achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS peak

at 0.00 ppm. Analyze the chemical shifts, integration ratios, and splitting patterns to confirm

the structure.[13]

Summary of Physical and Chemical Properties
Property Value Reference(s)

IUPAC Name 1-Iodopropane [7]

CAS Number 107-08-4 [7][17]

Appearance Colorless to light yellow liquid [4][6]

Density 1.743 g/mL at 25 °C [3][4][17]

Melting Point -101 °C [2][17]

Boiling Point 101-102 °C [3][4][17]

Solubility in Water
0.11 g / 100 g at 20 °C

(Slightly soluble)
[6]

Refractive Index (n²⁰/D) 1.504 [3][17]

Vapor Pressure 43 mmHg at 25 °C [17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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